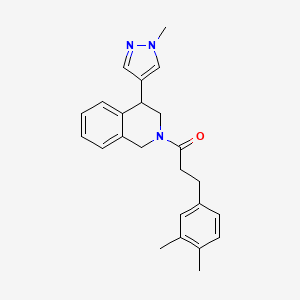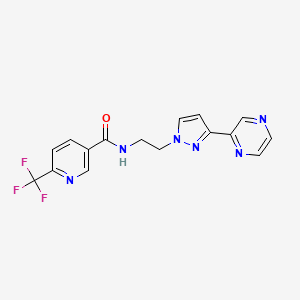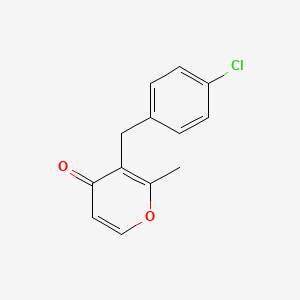
3-(4-氯苄基)-2-甲基-4H-吡喃-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one” is likely an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure. The “4-chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached to the 4th carbon of the benzene ring. The “2-methyl-4H-pyran-4-one” part suggests a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) with a methyl group (CH3) attached to the 2nd carbon and a ketone functional group (=O) at the 4th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring of the 4-chlorobenzyl group and the six-membered pyran ring of the 2-methyl-4H-pyran-4-one group. The chlorine atom would be attached to the benzene ring, and the methyl and ketone groups would be attached to the pyran ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chlorine atom on the benzyl group could be substituted in a nucleophilic substitution reaction . The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ketone group and the polarizable chlorine atom could influence its solubility, boiling point, and melting point .科学研究应用
结构和分子性质
3-(4-氯苄基)-2-甲基-4H-吡喃-4-酮属于一类称为4H-吡喃-4-酮的化合物,这些化合物在科学研究中具有多种应用。这些化合物展示了独特的结构和分子特性。例如,在Sharmila等人(2017年)的研究中,3,4-二氢-2H-吡喃-4-酮的衍生物展示了特定的二面角和弱的甲基-C—H⋯O(环碳酰)接触,形成了其晶体结构中的三维网络 (Sharmila et al., 2017)。
合成和化学反应
这些化合物通常是为了它们的生物学性质和作为其他复杂有机化合物生产中间体而合成的。Shahrisa等人(2000年)描述了一种合成4H-吡喃-4-酮衍生物的新方法,突出了该化合物在生产杀菌剂、除草剂和治疗过敏症状方面的价值 (Shahrisa et al., 2000)。此外,Yamamoto和Sugiyama(1975年)探讨了与2-甲基-4H-吡喃-4-酮形成金属化产物的过程,展示了它们在形成烷基化或缩合产物方面的反应性 (Yamamoto & Sugiyama, 1975)。
在材料科学中的应用
在材料科学中,这些化合物在防腐方面显示出潜力。El Hattak等人(2021年)的研究表明,吡喃-2-酮衍生物在酸性介质中有效地抑制了对低碳钢的腐蚀,展示了它们在工业环境中的实际效用 (El Hattak et al., 2021)。
在药物化学中的潜力
在药物化学中,4H-吡喃-4-酮的衍生物因其潜在的生物医学应用而受到研究。Elinson等人(2013年)报告了通过电催化多组分反应形成吡喃并[4,3-b]吡喃系统,这些化合物对生物医学应用具有潜力 (Elinson et al., 2013)。
安全和危害
未来方向
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-methylpyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9-12(13(15)6-7-16-9)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQVCLCAYYEXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

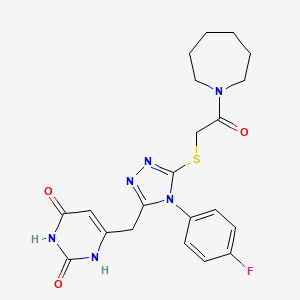
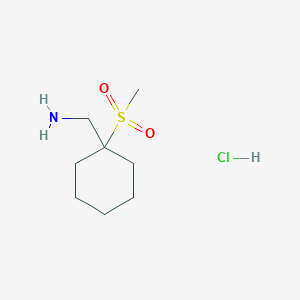
![cyclohexyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2365415.png)
![3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2365416.png)
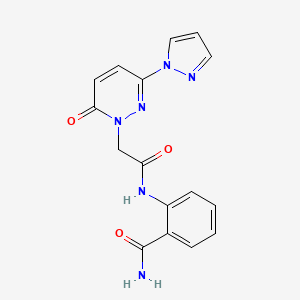
![Tert-butyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2365418.png)
![[3-(Aminomethyl)oxan-3-yl]methanol](/img/structure/B2365422.png)
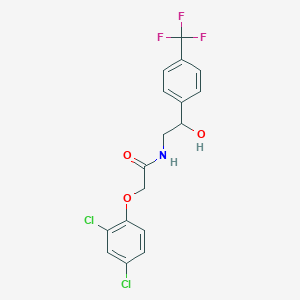
![N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2365424.png)
![Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate](/img/structure/B2365426.png)
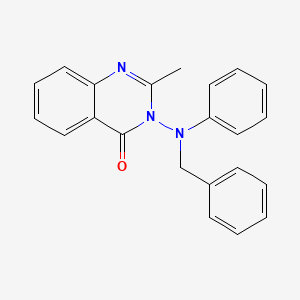
![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)
